Non-ATP Competitive Allosteric Binding Mode Confers Unique Selectivity and Safety Profile vs. ATP-Competitive PI3Kδ Inhibitors
Roginolisib is the first clinical-stage PI3Kδ inhibitor that binds to an allosteric site in a non-ATP competitive manner [1]. This mechanism fundamentally differentiates it from ATP-competitive inhibitors such as idelalisib, duvelisib, parsaclisib, and umbralisib. Structural and biochemical studies confirm that roginolisib does not compete with ATP for the kinase active site, enabling a distinct selectivity fingerprint and a safety profile free from the immune-mediated toxicities characteristic of ATP-competitive PI3Kδ inhibitors [2].
| Evidence Dimension | Mechanism of PI3Kδ inhibition |
|---|---|
| Target Compound Data | Non-ATP competitive, allosteric modulator |
| Comparator Or Baseline | Idelalisib, Duvelisib, Umbralisib, Parsaclisib: ATP-competitive |
| Quantified Difference | Qualitative: Allosteric vs. orthosteric binding |
| Conditions | Biochemical binding assays and X-ray crystallography |
Why This Matters
The allosteric mechanism circumvents safety liabilities inherent to ATP-competitive PI3Kδ inhibition, enabling investigation of PI3Kδ biology in solid tumors and combination regimens where prior agents were intolerable.
- [1] Johnson Z, Tarantelli C, Civanelli E, et al. IOA-244 is a Non-ATP-Competitive, Highly Selective, Tolerable Phosphoinositide 3-Kinase Delta Inhibitor That Targets Solid Tumors and Breaks Immune Tolerance. Cancer Res Commun. 2023;3(4):576-591. View Source
- [2] Di Giacomo AM, Simonelli M, et al. First-in-human (FIH) phase I dose escalation study (part A) of the first oral allosteric modulator of phosphoinositide 3-kinase inhibitor delta (PI3Kδ) roginolisib in patients with advanced cancer and dose confirmation in uveal melanoma (part B). J Clin Oncol. 2023;41(16_suppl):3110. View Source
